molecular formula C19H19N3O3 B12452118 Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate CAS No. 6088-60-4

Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate

Katalognummer: B12452118
CAS-Nummer: 6088-60-4
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: NOFIASRFFVYWDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties. This compound is characterized by the presence of a phthalazine ring fused with a benzene ring, and an ethyl acetate group attached to the phthalazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate typically involves the reaction of 4-(4-methoxyanilino)phthalazin-1-one with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the phthalazine derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various phthalazinone derivatives, reduced phthalazine compounds, and substituted phthalazine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2) or as a binder of gamma-aminobutyric acid (GABA) receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azelastin: An antihistamine with a similar phthalazine core structure.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.

    Hydralazine: An antihypertensive agent.

Uniqueness

Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical and biological properties compared to other phthalazine derivatives .

Eigenschaften

CAS-Nummer

6088-60-4

Molekularformel

C19H19N3O3

Molekulargewicht

337.4 g/mol

IUPAC-Name

ethyl 2-[4-(4-methoxyanilino)phthalazin-1-yl]acetate

InChI

InChI=1S/C19H19N3O3/c1-3-25-18(23)12-17-15-6-4-5-7-16(15)19(22-21-17)20-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,22)

InChI-Schlüssel

NOFIASRFFVYWDI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.